2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride
Overview
Description
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is an organic compound with the chemical formula C10H12N2O · HCl. It is a colorless solid with good solubility and is often used as a chemical reagent. This compound has certain pharmaceutical activity and is utilized in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with ammonium acetate and potassium cyanide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted amines, amides, and various nitrile derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential pharmaceutical applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methoxyphenyl)acetonitrile
- 2-Amino-2-(2-methoxyphenyl)acetamide
- 2-Amino-2-(2-methoxyphenyl)ethanol
Uniqueness
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of solubility, stability, and reactivity that makes it particularly useful in various research and industrial applications .
Biological Activity
2-Amino-2-(2-methoxyphenyl)acetonitrile hydrochloride, with the CAS number 639792-18-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClN
- IUPAC Name : 2-amino-2-(2-methoxyphenyl)acetonitrile
Synthesis Methods
The synthesis typically involves the reaction of 2-methoxyphenylacetonitrile with hydrochloric acid, resulting in the formation of the hydrochloride salt. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The mechanism involves the activation of apoptotic pathways, as evidenced by increased annexin V-FITC positivity in treated cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential therapeutic agent against infections caused by these pathogens.
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in cell signaling and metabolic pathways. The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes or receptors.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the effect of 2-Amino-2-(2-methoxyphenyl)acetonitrile on MDA-MB-231 cells.
- Findings : The compound induced apoptosis significantly, with an increase in late apoptotic cells from 0.18% to 22.04% compared to control groups.
- : This suggests a potent anticancer effect through apoptosis induction.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against S. aureus and E. coli.
- Results : The compound exhibited MIC values of 32 μg/mL against both bacterial strains.
- Implications : Indicates potential use in treating bacterial infections.
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | MDA-MB-231 | IC50 = 10 μM | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | MIC = 32 μg/mL | Inhibition of bacterial growth |
Antimicrobial | Escherichia coli | MIC = 32 μg/mL | Inhibition of bacterial growth |
Table 2: Synthesis Conditions
Reagent | Condition | Yield (%) |
---|---|---|
2-Methoxyphenylacetonitrile | Reaction with HCl | 85 |
Hydrochloric Acid | Acidic medium | Optimized |
Properties
IUPAC Name |
2-amino-2-(2-methoxyphenyl)acetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5,8H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZQFBSMMIZNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679080 | |
Record name | Amino(2-methoxyphenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639792-18-0 | |
Record name | Amino(2-methoxyphenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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